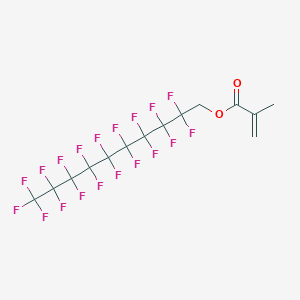

1H,1H-Perfluoro-n-decyl methacrylate

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluorodecyl 2-methylprop-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F19O2/c1-4(2)5(34)35-3-6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)33/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSMHXVPVQADLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377690 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23069-32-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H-Perfluoro-n-decyl methacrylate: Properties, Polymerization, and Advanced Applications

This guide provides a comprehensive technical overview of 1H,1H-Perfluoro-n-decyl methacrylate (PFDMA), a fluorinated monomer of significant interest in materials science, drug development, and advanced coatings. We will delve into its fundamental chemical and physical properties, explore its polymerization behavior, and discuss its critical role in creating materials with exceptionally low surface energy, hydrophobicity, and chemical resistance. This document is intended for researchers, scientists, and professionals seeking to leverage the unique characteristics of PFDMA in their work.

Core Physicochemical Characteristics

This compound is distinguished by its long perfluorinated side chain, which dictates its unique material properties. The presence of the methacrylate group allows it to be readily polymerized into a variety of architectures. The segregation of the hydrocarbon backbone from the low-energy fluorinated side chains in the resulting polymer drives the self-organization responsible for its exceptional surface properties.

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₇F₁₉O₂ | [1][2] |

| Molecular Weight | 568.178 g/mol | [2] |

| CAS Number | 23069-32-1 | [1][2] |

| Physical State | Clear Liquid | [1][2] |

| Density | 1.569 g/mL | [2] |

| Refractive Index (n20/D) | 1.3338 | [1] |

| Boiling Point | 77 °C at 1 mmHg | [1][2] |

| Solubility | Insoluble in water | [1] |

| Surface Energy (Polymer) | Exceptionally low (reported as low as 3.5 mN·m⁻¹) | [3] |

| Glass Transition Temp (Tg) (Polymer) | ~40 °C | [4] |

Synthesis and Polymerization: From Monomer to Functional Polymer

The utility of PFDMA is realized through its polymerization into poly(this compound) or p(PFDMA). This process can be achieved through various methods, most commonly free-radical polymerization.

Conceptual Monomer Synthesis

The synthesis of PFDMA typically involves the esterification of methacrylic acid or one of its derivatives (like methacryloyl chloride) with the corresponding fluorinated alcohol, 1H,1H-perfluoro-n-decanol. This reaction couples the polymerizable methacrylate headgroup to the functional perfluoroalkyl tail.

Caption: Conceptual workflow for the synthesis of PFDMA monomer.

Polymerization of PFDMA

PFDMA can be polymerized using standard free-radical techniques. The choice of initiator and reaction conditions allows for control over the polymer's molecular weight and architecture. A notable method for creating thin films is initiated Chemical Vapor Deposition (iCVD), where the monomer and an initiator are introduced into a vacuum chamber to form a conformal polymer coating on a substrate.[3][5] This solvent-free method is ideal for functionalizing surfaces without altering the bulk properties of the underlying material.

The resulting polymer, p(PFDMA), is known for its ordered, lamellar structure. The long, rigid perfluorinated side chains self-assemble into crystalline domains, a phenomenon that is critical to achieving a low-energy surface.[5]

Caption: General workflow for free-radical solution polymerization of PFDMA.

Protocol: Example Free-Radical Solution Polymerization

This protocol is a representative example and must be adapted and optimized for specific experimental goals and safety contexts.

-

Preparation: In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve a specific amount of PFDMA monomer in a suitable fluorinated solvent.

-

Inerting: Purge the solution with dry nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiation: Add a calculated amount of a free-radical initiator (e.g., Azobisisobutyronitrile - AIBN). The monomer-to-initiator ratio is a critical parameter for controlling the final molecular weight of the polymer.

-

Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for AIBN) under a continuous nitrogen blanket. Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours).

-

Termination & Precipitation: Cool the reaction vessel to room temperature. Precipitate the resulting p(PFDMA) polymer by slowly adding the solution to a non-solvent, such as methanol, while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator fragments.

-

Drying: Dry the purified p(PFDMA) under vacuum at a moderate temperature until a constant weight is achieved.

Advanced Applications in Drug Development and Materials Science

The unique properties of p(PFDMA), primarily its low surface energy and hydrophobicity, make it a valuable material for a range of specialized applications.[4]

-

Hydrophobic and Anti-Fouling Coatings: PFDMA-based polymers are used to create highly water and oil-repellent surfaces.[4] In the context of drug development and biomedical devices, these coatings can significantly reduce non-specific protein adsorption and bacterial adhesion, thereby preventing biofouling on implants, catheters, and diagnostic tools.

-

Drug Delivery Vehicles: As a precursor, PFDMA can be used to synthesize nanoparticles capable of acting as drug carriers. The fluorinated nature of these particles can enhance their stability and influence their interaction with biological barriers. Notably, certain fluorinated nanoparticles have demonstrated the ability to cross the blood-brain barrier, opening avenues for targeted delivery of neuroprotective agents.

-

Biomedical and Dental Materials: In fields like dentistry and contact lens manufacturing, PFDMA is incorporated into materials to enhance biocompatibility, reduce surface friction, and prevent deposit formation.[4] Its chemical stability and low adhesion properties are highly desirable in these applications.[4]

Caption: Side-chain self-assembly of p(PFDMA) at an interface.

Safety, Handling, and Toxicology

As with any chemical, proper handling of this compound is essential. It is classified as a substance that requires careful management in a laboratory setting.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[2]

-

-

Toxicological Context: While specific toxicological data for PFDMA is limited in the provided search results, methacrylates as a class have been studied extensively. The toxicity of methacrylate monomers can vary significantly based on their chemical structure.[7][8][9] It is crucial to handle the monomer with care to minimize exposure, as unpolymerized methacrylates can be irritants and sensitizers.[8] The final, polymerized form is generally considered to have high biocompatibility.[4]

Conclusion

This compound is a highly specialized monomer that provides a direct pathway to materials with exceptionally low surface energy and high chemical stability. Its utility in creating hydrophobic, oleophobic, and anti-fouling surfaces has cemented its importance in advanced coatings, biomedical devices, and specialized electronics. For researchers in drug development, the potential of p(PFDMA)-based nanoparticles to create novel delivery systems, particularly for challenging targets like the central nervous system, represents an exciting and active area of investigation. A thorough understanding of its polymerization behavior and safety protocols is paramount to successfully harnessing the unique and powerful properties of this fluorinated material.

References

-

PubChem. (n.d.). 1H,1H-Perfluoro-n-decyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

- Coclite, A. M., et al. (2018). Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition. Macromolecules.

- Shafrin, E. G., & Zisman, W. A. (1995). Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena, Surface Energy Determinations, and Force of Adhesion Measurements. Langmuir.

-

ResearchGate. (2025). Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. Retrieved from [Link]

- Alifui-Segbaya, F., et al. (2018). Toxicological assessment of additively manufactured methacrylates for medical devices in dentistry.

-

ResearchGate. (2025). Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena, Surface Energy Determinations, and Force of Adhesion Measurements | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Part 3. Copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate and 2,2,2-trifluoroethyl methacrylate with butyl methacrylate | Request PDF. Retrieved from [Link]

-

DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from [Link]

- Stoykov, S. (n.d.). Biocompatibility of materials and products used in medicine and dental medicine.

- Leggat, P. A., & Kedjarune, U. (2003). Toxicity of methyl methacrylate in dentistry.

- Wiley Online Library. (n.d.). Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect.

-

Taylor & Francis eBooks. (n.d.). Poly(Methyl Methacrylate) (PMMA): Drug Delivery Applications. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl acrylate. Retrieved from [Link]

-

MDPI. (n.d.). Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. Retrieved from [Link]

- Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity.

- NPL Publications. (2022). Integrated molecular dynamics and experimental approach to characterize low-free-energy perfluoro-decyl-acrylate (PFDA)

- Semantic Scholar. (2019). The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds.

- Durham E-Theses. (n.d.).

-

ResearchGate. (n.d.). Phase Behavior and Particle Formation of Poly (1H,1H‐dihydrofluorooctyl Methacrylate) in Supercritical CO2 | Request PDF. Retrieved from [Link]

- Accu Dyne Test. (n.d.).

Sources

- 1. exfluor.com [exfluor.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. polysciences.com [polysciences.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H,1H-Perfluoro-n-decyl acrylate | C13H5F19O2 | CID 2760316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicological assessment of additively manufactured methacrylates for medical devices in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity of methyl methacrylate in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1H,1H-Perfluoro-n-decyl methacrylate

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1H,1H-Perfluoro-n-decyl methacrylate is a crucial fluorinated monomer utilized in the synthesis of advanced polymers with unique and highly desirable properties. The incorporation of the long perfluorinated tail imparts characteristics such as low surface energy, high thermal and chemical stability, hydrophobicity, and oleophobicity to the resulting polymers.[1] These attributes make poly(this compound) and its copolymers invaluable in a wide range of applications, including the development of self-cleaning surfaces, anti-fouling coatings, biomedical devices, and specialized optical materials.[2] This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of this compound, designed for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1H,1H-Perfluoro-n-decanol with methacryloyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the carbonyl carbon of the acid chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1H,1H-Perfluoro-n-decanol | C₁₀H₃F₁₉O | 514.09 | 25.7 g | 0.05 |

| Methacryloyl chloride | C₄H₅ClO | 104.53 | 5.75 g (5.2 mL) | 0.055 |

| Triethylamine | C₆H₁₅N | 101.19 | 6.1 g (8.4 mL) | 0.06 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |

| 4-Methoxyphenol (MEHQ) | C₇H₈O₂ | 124.14 | 50 mg | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with 1H,1H-Perfluoro-n-decanol (25.7 g, 0.05 mol), triethylamine (6.1 g, 0.06 mol), and a catalytic amount of 4-methoxyphenol (MEHQ, 50 mg) as a polymerization inhibitor. Anhydrous dichloromethane (150 mL) is added as the solvent.

-

Controlled Addition of Methacryloyl Chloride: Methacryloyl chloride (5.75 g, 0.055 mol) is dissolved in anhydrous dichloromethane (50 mL) and transferred to the dropping funnel. The solution is then added dropwise to the stirred reaction mixture at 0 °C (ice bath) over a period of 1-2 hours. The slow addition is crucial to control the exothermic reaction.[4]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours to ensure complete conversion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.

dot

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Thorough purification is essential to remove unreacted starting materials, the triethylamine hydrochloride salt, and any byproducts to obtain a high-purity monomer suitable for polymerization.

Experimental Protocol: A Step-by-Step Guide

-

Quenching and Initial Washing: The reaction mixture is transferred to a separatory funnel and washed sequentially with:

-

Dilute hydrochloric acid (1 M, 2 x 100 mL) to remove excess triethylamine.

-

Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.[5]

-

Brine (1 x 100 mL) to facilitate phase separation.

-

-

Drying: The organic layer is separated and dried over anhydrous magnesium sulfate.[6]

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

Final Purification (Optional but Recommended): For applications requiring very high purity, the crude product can be further purified by vacuum distillation or by passing it through a short column of silica gel or activated carbon to remove the inhibitor and any colored impurities.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methacrylate protons and the methylene protons adjacent to the perfluoroalkyl chain.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To verify the structure of the perfluoroalkyl chain.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, particularly the C=O stretch of the ester at approximately 1735 cm⁻¹ and the C=C stretch of the methacrylate group around 1635 cm⁻¹.[6]

-

GC-MS (Gas Chromatography-Mass Spectrometry): To assess the purity and confirm the molecular weight of the product.

dot

Caption: Chemical structure of this compound.

Safety and Handling

-

Methacryloyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

1H,1H-Perfluoro-n-decanol and the final product may cause skin and eye irritation.[7]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction is exothermic , and appropriate cooling should be maintained during the addition of methacryloyl chloride.

This guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce high-purity monomer for the development of advanced fluorinated polymers. The unique properties of these polymers hold significant promise for innovations in a multitude of scientific and industrial fields.

References

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

-

ResearchGate. (2016). Fluorinated Poly(meth)acrylate: Synthesis and properties. Retrieved from [Link]

-

PubChem. (n.d.). 1H,1H-Perfluoro-n-decyl acrylate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2016). Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. Retrieved from [Link]

-

YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

-

MDPI. (2024). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. polysciences.com [polysciences.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 1H,1H-Perfluoro-n-decyl acrylate | C13H5F19O2 | CID 2760316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Perfluorodecanoic Acid (PFDA): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, toxicological profile, and analytical methodologies of Perfluorodecanoic Acid (PFDA), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family.

Foreword

Perfluorodecanoic acid (PFDA), a fully fluorinated carboxylic acid, stands as a subject of intense scientific scrutiny due to its unique chemical properties, widespread industrial applications, and significant environmental and health implications. This guide, intended for researchers, scientists, and professionals in the field of drug development, provides a comprehensive overview of PFDA, from its fundamental molecular characteristics to its complex interactions with biological systems. As a Senior Application Scientist, the aim is to present not just a compilation of data, but a synthesized narrative that underscores the causal relationships behind experimental observations and the rationale for methodological choices.

Core Molecular and Physical Properties

Perfluorodecanoic acid is characterized by a ten-carbon chain where all hydrogen atoms, except for the carboxylic acid group, have been replaced by fluorine atoms. This extensive fluorination imparts exceptional chemical stability and unique physicochemical properties.

The CAS Number for Perfluorodecanoic Acid is 335-76-2 .[1] Its molecular formula is C₁₀HF₁₉O₂, leading to a molecular weight of approximately 514.08 g/mol .[1]

| Property | Value | Source |

| CAS Number | 335-76-2 | [1] |

| Molecular Formula | C₁₀HF₁₉O₂ | [1] |

| Molecular Weight | 514.08 g/mol | [1] |

| Melting Point | 77-81 °C | [1] |

| Boiling Point | 218 °C | [1] |

| Appearance | White crystalline solid |

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering PFDA and other PFAS compounds highly resistant to thermal, chemical, and biological degradation. This inherent stability is the cornerstone of their utility in a vast array of applications, but also the root of their persistence in the environment.[1][2]

Synthesis and Industrial Production

The industrial synthesis of PFDA, along with other perfluorinated carboxylic acids, has historically relied on two primary methodologies: electrochemical fluorination (ECF) and telomerization.

Electrochemical Fluorination (ECF)

Developed in the 1940s, ECF involves the electrolysis of a hydrocarbon starting material (e.g., decanoyl chloride) in anhydrous hydrogen fluoride. This process substitutes all C-H bonds with C-F bonds. The resulting perfluorinated acyl fluoride is then hydrolyzed to yield PFDA. The ECF process is known to produce a mixture of linear and branched isomers.

Telomerization

Telomerization offers a route to produce linear PFDA isomers with higher purity. This process involves the reaction of a "telogen" (such as perfluoroethyl iodide) with a "taxogen" (such as tetrafluoroethylene) to form longer-chain fluorotelomer iodides. These intermediates are then further reacted and oxidized to yield the final perfluorinated carboxylic acid.

Experimental Protocol: Conceptual Overview of Telomerization for PFDA Synthesis

-

Step 1: Telomerization Reaction: Perfluoroethyl iodide is reacted with multiple units of tetrafluoroethylene under controlled temperature and pressure in the presence of a radical initiator. The chain length of the resulting fluorotelomer iodide is controlled by the ratio of the reactants.

-

Step 2: Ethoxylation: The fluorotelomer iodide is reacted with ethylene to introduce a non-fluorinated spacer.

-

Step 3: Oxidation: The resulting fluorotelomer alcohol is oxidized using a strong oxidizing agent (e.g., potassium permanganate or chromium trioxide) to yield the corresponding carboxylic acid, PFDA.

-

Step 4: Purification: The final product is purified through distillation and/or recrystallization to remove impurities and byproducts.

Toxicological Profile and Mechanistic Insights

PFDA is recognized as a persistent, bioaccumulative, and toxic (PBT) substance.[1] Its long biological half-life and tendency to accumulate in tissues, particularly the liver, raise significant health concerns.

Hepatotoxicity

A primary target organ for PFDA toxicity is the liver. Mechanistic studies suggest that PFDA can induce hepatotoxicity through both peroxisome proliferator-activated receptor alpha (PPARα)-dependent and -independent pathways.[3] Exposure has been linked to alterations in hepatic gene expression, disruption of mitochondrial function, induction of oxidative stress, and inflammatory responses.[3]

Immunotoxicity

Emerging evidence points to the immunotoxic potential of PFDA. Studies have shown that PFDA can disrupt immune system functions and induce inflammatory responses.[1]

Endocrine Disruption

Like many other PFAS compounds, PFDA is considered an endocrine disruptor. It has the potential to interfere with hormone signaling pathways, which can have wide-ranging effects on development, reproduction, and metabolism.

Signaling Pathway: PFDA-Induced Hepatotoxicity

Caption: A simplified diagram illustrating potential pathways of PFDA-induced liver toxicity.

Analytical Methodologies for PFDA Detection

The accurate and sensitive detection of PFDA in various matrices is crucial for environmental monitoring, toxicological research, and regulatory enforcement. The most widely used analytical technique for the quantification of PFDA is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. Common techniques include:

-

Solid-Phase Extraction (SPE): This is the most common method for extracting PFDA from aqueous samples. Weak anion exchange (WAX) cartridges are often employed.

-

Liquid-Liquid Extraction (LLE): Used for more complex matrices, LLE involves partitioning the analyte between two immiscible liquid phases.

LC-MS/MS Analysis

LC-MS/MS provides high selectivity and sensitivity for the detection of PFDA.

-

Liquid Chromatography: Reversed-phase chromatography with a C18 column is typically used to separate PFDA from other compounds in the sample extract.

-

Tandem Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for PFDA are monitored for quantification and confirmation.

Experimental Protocol: General Workflow for PFDA Analysis by LC-MS/MS

Caption: A schematic of the typical workflow for the analysis of PFDA in environmental and biological samples.

Implications for Drug Development

The extensive toxicological profile and persistent nature of PFDA and related PFAS have significant implications for the drug development industry.

-

Screening for PFAS Contamination: Pharmaceutical manufacturing processes may inadvertently introduce PFAS contamination. It is crucial to screen raw materials, intermediates, and final drug products for the presence of these compounds.

-

Toxicological Assessment of Fluorinated Drug Candidates: Many pharmaceutical compounds contain fluorine to enhance their metabolic stability and bioavailability. While structurally different from PFDA, the toxicological properties of any novel fluorinated compound must be rigorously evaluated to ensure it does not exhibit PFAS-like toxicity.

-

Understanding Drug-PFAS Interactions: Given the prevalence of PFAS in the general population, it is important to consider potential interactions between these persistent chemicals and new drug entities.

Conclusion and Future Perspectives

Perfluorodecanoic acid represents a significant challenge to environmental and public health. Its remarkable stability, while beneficial for industrial applications, has led to its ubiquitous presence and persistence. For researchers and drug development professionals, a thorough understanding of PFDA's chemistry, toxicology, and analytical detection is paramount. Future research should focus on developing a more complete understanding of its mechanisms of toxicity, exploring effective remediation technologies, and designing safer, non-persistent alternatives. The principles of scientific integrity and a commitment to rigorous, self-validating methodologies will be essential in navigating the complexities of PFDA and the broader class of PFAS compounds.

References

-

Wikiwand. Perfluorodecanoic acid. [Link]

-

PubMed. Effects of perfluorodecanoic acid on de novo fatty acid and cholesterol synthesis in the rat. [Link]

-

ResearchGate. Three ways to polymerize PFDA: plasma polymerization, bulk free (FRP) and atom transfer radical polymerizations (ATRP). [Link]

-

Risk Assessment Portal. Mechanistic Evidence for Evaluation of Perfluorodecanoic Acid (PFDA)-induced Hepatotoxicity: A Case Study. [Link]

-

Wikipedia. Perfluorodecanoic acid. [Link]

Sources

A Technical Guide to the Spectral Analysis of 1H,1H-Perfluoro-n-decyl Methacrylate

Introduction

Molecular Structure and Key Spectroscopic Features

The molecular structure of 1H,1H-Perfluoro-n-decyl methacrylate is comprised of three key regions that give rise to distinct signals in its NMR and FTIR spectra:

-

The Methacrylate Group: This includes the vinyl protons, the methyl group, and the carbonyl carbon, which are readily identifiable in ¹H and ¹³C NMR, and the carbonyl and carbon-carbon double bond stretches in FTIR.

-

The Ethylene Spacer: The -OCH₂CH₂- group provides characteristic signals in ¹H and ¹³C NMR, serving as a crucial link between the methacrylate head and the fluorinated tail.

-

The Perfluorodecyl Tail: The long chain of -CF₂- groups and the terminal -CF₃ group are the primary focus of ¹⁹F NMR and also exhibit strong, characteristic C-F stretching vibrations in the FTIR spectrum.

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive analysis involves multiple NMR experiments.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve many organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

2. Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard pulse sequence is sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon.

-

For ¹⁹F NMR, a standard one-pulse experiment is used. It is often beneficial to acquire both proton-coupled and -decoupled ¹⁹F spectra to aid in assignments.

-

Set appropriate spectral widths, acquisition times, and relaxation delays for each nucleus to ensure good data quality.

Caption: Workflow for NMR analysis of this compound.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the methacrylate and ethylene spacer protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.1 | Singlet | 1H | =CH₂ (trans to C=O) | Vinylic protons are deshielded. The proton trans to the carbonyl group is typically downfield. |

| ~5.6 | Singlet | 1H | =CH₂ (cis to C=O) | The vinylic proton cis to the carbonyl is generally upfield compared to the trans proton. |

| ~4.4 | Triplet | 2H | -OCH₂- | The methylene group attached to the ester oxygen is deshielded by the electronegative oxygen. It will appear as a triplet due to coupling with the adjacent -CH₂- group. |

| ~2.5 | Triplet of triplets | 2H | -CH₂-CF₂- | This methylene group is coupled to both the -OCH₂- protons and the two fluorine atoms of the adjacent -CF₂- group. |

| ~1.9 | Singlet | 3H | -CH₃ | The methyl group on the double bond of the methacrylate moiety. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon backbone.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~136 | =C(CH₃)- | The quaternary carbon of the double bond. |

| ~126 | =CH₂ | The methylene carbon of the double bond. |

| 105-120 | -(CF₂)₇- and -CF₃ | Carbons heavily substituted with fluorine are significantly shifted and often show complex splitting in proton-coupled spectra. These signals are typically broad. |

| ~60 | -OCH₂- | The carbon attached to the ester oxygen is deshielded. |

| ~30 (triplet) | -CH₂-CF₂- | This carbon is coupled to the adjacent fluorine atoms, resulting in a triplet. |

| ~18 | -CH₃ | The methyl carbon of the methacrylate group. |

Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃, referenced to CFCl₃)

The ¹⁹F NMR spectrum is the most informative for characterizing the perfluorodecyl tail.

| Predicted Chemical Shift (δ, ppm) | Integration | Assignment | Rationale |

| ~-81 | 3F | -CF₃ | The terminal trifluoromethyl group typically appears around this chemical shift. |

| ~-114 | 2F | -CH₂-CF₂- | The difluoromethylene group adjacent to the hydrocarbon spacer. |

| ~-122 to -124 | 10F | -(CF₂)₅- | The internal difluoromethylene groups of the perfluoroalkyl chain. |

| ~-126 | 2F | -CF₂-CF₃ | The difluoromethylene group adjacent to the terminal trifluoromethyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule through their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

2. Data Acquisition:

-

Record the spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted FTIR Spectral Data

The FTIR spectrum will be dominated by strong absorbances from the carbonyl group and the numerous C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | C-H stretch | -CH₃, -CH₂- |

| ~1725 | C=O stretch | Ester |

| ~1640 | C=C stretch | Alkene |

| ~1450 | C-H bend | -CH₃, -CH₂- |

| 1100-1300 | C-F stretch | Perfluoroalkyl chain |

| ~1150 | C-O stretch | Ester |

The C-F stretching region is expected to be very intense and may consist of multiple overlapping bands corresponding to the different C-F bonds in the perfluorodecyl tail.

Conclusion

The comprehensive spectral analysis of this compound through a combination of ¹H, ¹³C, and ¹⁹F NMR, alongside FTIR spectroscopy, provides a complete picture of its molecular structure. This guide, while based on predicted data from analogous compounds, offers a robust framework for researchers and scientists to interpret experimental spectra of this and similar fluorinated monomers. The detailed protocols and expected spectral features serve as a valuable resource for quality control, reaction monitoring, and the development of novel fluorinated materials.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L.D., Li, H., & Magill, A.M. (2007).

Navigating the Complexities of Fluoropolymer Solubility: An In-depth Technical Guide to 1H,1H-Perfluoro-n-decyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Fluorinated Methacrylate

1H,1H-Perfluoro-n-decyl methacrylate is a fluorinated monomer that holds significant interest for the development of advanced materials, particularly in fields requiring unique surface properties and biocompatibility, such as in drug delivery systems. Its structure, characterized by a long perfluorinated carbon chain attached to a methacrylate group, imparts a unique combination of hydrophobicity, lipophobicity, and polymerizability. Understanding the solubility of this monomer is a critical first step in its application, dictating the choice of solvents for polymerization, purification, and formulation processes. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, the theoretical principles governing its behavior, a practical guide to determining its solubility, and its relevance in the field of drug development.

Physicochemical Characteristics

A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₄H₇F₁₉O₂ | [1] |

| Molecular Weight | 568.17 g/mol | [2] |

| Physical State | Clear Liquid | [1] |

| Boiling Point | 77 °C / 1 mmHg | [1] |

| Refractive Index | 1.3338 | [1] |

| Water Solubility | Insoluble | [1] |

Understanding the Solubility Profile: A Tale of Two Moieties

The solubility of this compound is governed by the interplay between its two distinct chemical moieties: the highly fluorinated decyl chain and the methacrylate group.

The Dominance of the Fluorinated Chain: The long perfluorinated chain is the primary determinant of the monomer's solubility characteristics. Fluorine's high electronegativity and the resulting strong C-F bonds lead to low polarizability of the molecule. This results in weak van der Waals forces (specifically, London dispersion forces) between the fluorinated chains and hydrocarbon-based or polar organic solvent molecules.[3] Consequently, fluorinated compounds exhibit both hydrophobicity and lipophobicity, meaning they tend to be immiscible with both water and many common organic solvents.[3] Homopolymers of monomers with long fluorinated side chains are generally sparsely soluble in organic solvents and may only dissolve in highly fluorinated solvents.[4]

The Influence of the Methacrylate Group: The methacrylate group introduces a degree of polarity to the molecule. However, in the case of this compound, the influence of this polar group is largely overshadowed by the long, non-polar, and lipophobic fluorinated chain. For comparison, its non-fluorinated counterpart, poly(methyl methacrylate) (PMMA), is soluble in a range of polar organic solvents like ethyl acetate, tetrahydrofuran (THF), and acetone.[5] The presence of the extensive fluorinated chain in this compound drastically alters this behavior.

Expected Solubility in Common Organic Solvents:

Based on these principles, the expected solubility of this compound in a range of common organic solvents is summarized below. It is important to note that specific quantitative data is scarce in publicly available literature, and these are general expectations based on the behavior of similar long-chain fluorinated compounds.

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Non-polar | Very Low / Insoluble | While "like dissolves like" might suggest some affinity between non-polar species, the unique lipophobicity of the fluorinated chain leads to poor interaction with hydrocarbons. |

| Toluene | Non-polar (aromatic) | Very Low / Insoluble | Similar to hexane, the weak dispersion forces between the fluorinated chain and the aromatic ring result in low solubility. |

| Acetone | Polar aprotic | Very Low / Insoluble | The polarity of acetone is not sufficient to overcome the strong insolubility imparted by the fluorinated chain. |

| Ethyl Acetate | Polar aprotic | Very Low / Insoluble | Similar to acetone, the ester group's polarity is insufficient for significant solvation. |

| Tetrahydrofuran (THF) | Polar aprotic | Low to Moderate | THF is a relatively good solvent for many polymers, but the long fluorinated chain will still limit solubility. Some partial solubility might be observed. |

| Fluorinated Solvents (e.g., perfluorohexane, fluorinated alcohols) | Fluorinated | High | These solvents share the same low polarizability and weak intermolecular forces as the solute, leading to favorable mixing. |

| Specialized Solvents (e.g., KJCMPA®-100) | Amphiphilic | Potentially High | Solvents like 3-methoxy-N,N-dimethylpropanamide (KJCMPA®-100) are designed to dissolve a wide range of polarities, including fluorinated polymers.[6] |

Theoretical Framework: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP). This model is based on the principle that "like dissolves like" and divides the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.[7]

Every molecule is assigned a set of these three parameters. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher affinity and a greater likelihood of solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers needing to precisely determine the solubility of this compound in specific organic solvents, a systematic experimental approach is necessary. The following protocol is a general guideline adapted from standard practices for determining polymer and monomer solubility.

Objective: To qualitatively and quantitatively determine the solubility of this compound in a selected range of organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, THF, and a fluorinated solvent for a positive control)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (syringes and compatible filters, e.g., PTFE)

Experimental Workflow Diagram:

Caption: A schematic overview of the experimental workflow for determining the solubility of this compound.

Detailed Protocol:

Part 1: Qualitative Solubility Determination

-

Preparation: Label a series of glass vials for each solvent to be tested.

-

Dispensing Solute: Into each vial, add a small, known amount of this compound (e.g., 100 mg).

-

Adding Solvent: To each vial, add a specific volume of the respective solvent (e.g., 1 mL).

-

Mixing: Securely cap the vials and vortex for 1-2 minutes to ensure initial mixing.

-

Equilibration: Place the vials on a shaker or use a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

-

Observation: After the equilibration period, visually inspect each vial. Record the observations as:

-

Soluble: The solution is clear and homogeneous.

-

Partially Soluble: The solution is cloudy, or some undissolved material remains.

-

Insoluble: The solute remains as a separate phase.

-

Part 2: Quantitative Solubility Determination (for soluble or partially soluble systems)

-

Saturated Solution Preparation: Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent.

-

Equilibration: Allow the solution to equilibrate at a constant temperature for an extended period (e.g., 48-72 hours) with continuous agitation to ensure saturation.

-

Phase Separation: Let the solution stand undisturbed for several hours to allow any undissolved material to settle.

-

Sampling and Filtration: Carefully take a known volume of the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE) to remove any undissolved solute.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in terms of g/L or mg/mL.

Relevance and Applications in Drug Development

The unique properties of fluorinated polymers, including those derived from this compound, offer several advantages in the field of drug delivery.

-

Enhanced Stability and Lipophilicity: The incorporation of fluorine can increase the metabolic stability and lipophilicity of drug carriers. This can lead to a longer circulation time in the bloodstream and improved permeation through biological membranes.

-

Hydrophobic Drug Delivery: The highly hydrophobic nature of polymers synthesized from this monomer makes them excellent candidates for encapsulating and delivering hydrophobic drugs, which often suffer from poor bioavailability.[9]

-

Controlled Release: By copolymerizing this compound with other monomers, the resulting polymer's properties can be tuned to control the release rate of an encapsulated drug.[10][11]

-

Biocompatibility: While specific data for poly(this compound) is limited, many fluorinated polymers exhibit good biocompatibility, making them suitable for in vivo applications.

-

Surface Modification: The low surface energy of fluorinated polymers can be utilized to create drug delivery systems with non-fouling surfaces, reducing protein adsorption and improving their in vivo performance.

The application of methacrylate-based polymers in drug delivery is already well-established, with systems being developed for transdermal patches, nanoparticles, and various controlled-release formulations.[12] The addition of fluorine to these systems opens up new possibilities for creating more stable, efficient, and targeted drug delivery vehicles.[9]

Conclusion

This compound presents a unique solubility profile, being largely immiscible with common organic solvents due to the lipophobic nature of its long fluorinated chain. Its solubility is generally limited to fluorinated solvents or specialized amphiphilic solvents. Understanding this behavior is crucial for its effective use in polymer synthesis and formulation. The theoretical framework of Hansen Solubility Parameters provides a valuable tool for predicting its compatibility with various solvents. For practical applications, a systematic experimental approach is necessary to determine its solubility in specific systems. The unique properties imparted by the fluorinated chain make this monomer and its corresponding polymers promising materials for the development of advanced drug delivery systems, particularly for hydrophobic drugs requiring enhanced stability and controlled release.

References

-

Evchuk, I., et al. (2019). Solubility of Polymethyl Methacrylate in Organic Solvents. ResearchGate. [Link]

- Yao, W., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and properties. Polymer, 55(24), 6137-6151.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- Li, M., et al. (2024). Fluorinated Organic Polymers for Cancer Drug Delivery.

-

Janice DelMar. (2012). Why do biphasic systems of fluorous and organic solvents form? Chemistry Stack Exchange. [Link]

- Fonseca, A. C., Serra, A. C., & Coelho, J. F. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. Journal of Drug Delivery, 2012, 542136.

- Gümüşderelioğlu, M., & Dalkır, M. (2017). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 799-812.

- Ma, P. C., et al. (2014). Use of Hansen solubility parameters to predict dispersion and strain transfer of functionalized single-walled carbon nanotubes in poly(vinylidene fluoride) composites. Composites Part A: Applied Science and Manufacturing, 64, 126-133.

- Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(7), 841-844.

- Hansen, C. M. (2004). Correlation of Polymer Performance and Hansen Solubility Parameters.

-

Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]

- F. Cilurzo, et al. (2015). Drug Release and Targeting: the Versatility of Polymethacrylate Nanoparticles for Peroral Administration Revealed by Using an Optimized In Vitro-Toolbox. Pharmaceutical Research, 32(12), 3986-3998.

- Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University.

- Barner-Kowollik, C., et al. (2024). Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry.

- Che, X., et al. (2023). A Bayesian approach to predict solubility parameters. ChemRxiv.

- Wacker, M. G., et al. (2015). Drug Release and Targeting: the Versatility of Polymethacrylate Nanoparticles for Peroral Administration Revealed by Using an Optimized In Vitro-Toolbox. Pharmaceutical Research, 32(12), 3986-3998.

- Hansen, C. M. (2004). Polymer additives and solubility parameters.

-

Chen, G. Q., & Wu, Q. (2019). Applications of Polyhydroxyalkanoates in Drug Delivery. ResearchGate. [Link]

-

Fang, X. (2023). hsp_toolkit_solv_pred_v_2.0: Hansen solubility parameters toolkits: Solvent Predictor v2.0. GitHub. [Link]

-

Hutchinson, R. A., & Gschaider, M. (2024). Acrylate-Methacrylate Radical Copolymerization Kinetics of Sparingly Water-Soluble Monomers in Polar and Nonpolar Solvents. ResearchGate. [Link]

- Nakagawa, M., et al. (2022). Utilization of KJCMPA®-100 -As a solvent for polymer analysis-. SPMC Technical Review EN, 5.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

Sources

- 1. exfluor.com [exfluor.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemipaz.com [chemipaz.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H,1H-Perfluoro-n-decyl acrylate | C13H5F19O2 | CID 2760316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Poly(1H,1H-Perfluoro-n-decyl methacrylate)

Foreword: The Critical Importance of Thermal Characterization

Poly(1H,1H-Perfluoro-n-decyl methacrylate), a prominent member of the fluorinated polyacrylate family, is a polymer of significant interest across diverse high-performance sectors. Its unique combination of properties, including exceptionally low surface energy, hydrophobicity, oleophobicity, and biocompatibility, makes it a candidate material for applications ranging from advanced anti-fouling coatings and self-cleaning surfaces to specialized biomedical devices and drug delivery systems. The long perfluorinated side chains are key to these characteristics, creating a stable and low-energy interface.

However, the transition from a promising monomer to a reliable, functional material is contingent upon a thorough understanding of its behavior under thermal stress. The processing of this polymer—be it through melt extrusion, molding, or annealing of thin films—and its long-term performance in demanding environments are intrinsically linked to its thermal stability. Degradation, even at incipient stages, can compromise the very properties that make this polymer valuable. This guide provides a detailed exploration of the thermal stability and degradation pathways of poly(this compound), offering both foundational knowledge and practical, field-proven experimental protocols.

Molecular Architecture and Synthesis Overview

Poly(this compound) is synthesized from its corresponding monomer, this compound. The polymerization is typically achieved through free-radical polymerization, utilizing an initiator like 2,2'-azobisisobutyronitrile (AIBN).[1] The resulting polymer possesses a polymethacrylate backbone with long, pendant perfluorinated side chains. It is the high bond energy of the carbon-fluorine (C-F) bonds within these side chains that imparts much of the polymer's characteristic stability.[2]

Caption: Monomer and Polymer Repeating Unit Structure.

Assessing Thermal Stability: Methodologies and Insights

The primary technique for quantifying the thermal stability of a polymer is Thermogravimetric Analysis (TGA) . This method provides precise data on the mass loss of a sample as a function of temperature in a controlled atmosphere.

The Causality Behind TGA in Polymer Analysis

TGA is not merely a descriptive tool; it is a diagnostic one. For polymers, mass loss is a direct consequence of the cleavage of covalent bonds, leading to the formation of volatile fragments that evolve from the sample. The temperature at which this process begins (the onset temperature, Tonset) and the temperature at which it is most rapid (the peak of the derivative curve, Tpeak) are critical indicators of the material's thermal stability.

For fluorinated polyacrylates, TGA reveals significantly enhanced stability compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into the polymer structure increases its thermal stability due to the high bond energy of C-F bonds.[2] For instance, studies have shown that the decomposition temperature of a fluorinated polyacrylate latex can be around 363.21°C, which is substantially higher than similar fluorine-free polymers.[2][3]

Complementary Thermal Analysis: Differential Scanning Calorimetry (DSC)

While TGA tracks mass loss, Differential Scanning Calorimetry (DSC) detects changes in heat flow, revealing phase transitions that do not involve mass loss. For semi-crystalline polymers like poly(this compound), DSC is crucial for identifying:

-

Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.

-

Melting Temperature (Tm): The temperature at which the crystalline domains of the polymer melt. Studies on the closely related poly(1H,1H,2H,2H-perfluorodecyl acrylate) (p-PFDA) have identified a melting point for its lamellar structure at approximately 76 ± 2 °C.[4] Upon cooling, recrystallization occurs at a slightly lower temperature, around 69 ± 2 °C.[4]

Understanding these transitions is vital for defining the polymer's processing window. Processing must occur above Tg (and often Tm) to ensure adequate flow, but well below Tonset to prevent degradation.

Summary of Thermal Properties

The following table summarizes key thermal data for fluorinated polyacrylates, providing a comparative baseline.

| Property | Typical Value | Analytical Method | Significance | Reference |

| Decomposition Temp. | ~363 °C | TGA | Upper limit for thermal stability | [2] |

| Melting Temp. (Tm) | ~76 °C | DSC | Solid-to-liquid phase transition of crystalline domains | [4] |

| Recrystallization Temp. | ~69 °C | DSC | Liquid-to-solid phase transition upon cooling | [4] |

The Degradation Pathway: Unraveling the Mechanism

The thermal degradation of polymethacrylates is a well-studied field, and poly(this compound) is expected to follow similar fundamental pathways, albeit at higher temperatures due to the stabilizing effect of the fluorinated side chains. The primary mechanism is depolymerization , a process often referred to as "unzipping," which regenerates the monomer.[5][6]

The degradation process can be conceptualized in the following stages:

-

Initiation: The process begins with the formation of a radical, typically through the scission of a weak bond in the polymer backbone. This can be a random chain scission event or initiation at a thermally unstable chain end.[7]

-

Depropagation (Unzipping): The radical rapidly propagates along the polymer chain, leading to the sequential release of monomer units. This is the dominant process responsible for the rapid mass loss observed in TGA.[7] Pyrolysis studies of poly(methyl methacrylate) (PMMA) confirm that the main product of its degradation is the MMA monomer, supporting this mechanism.[6]

-

Termination: The process concludes when two radicals combine or through a disproportionation reaction.

The stability of the perfluorinated side chain means that degradation is primarily a backbone-driven phenomenon. The side chains themselves are unlikely to degrade at the temperatures where backbone scission occurs.

Caption: Proposed Thermal Degradation Pathway.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a self-validating system for the analysis of poly(this compound).

Objective

To determine the thermal stability, including the onset of decomposition and the temperature of maximum degradation rate, of a poly(this compound) sample.

Materials and Equipment

-

Sample: Dry poly(this compound) powder or film (5-10 mg).

-

Instrument: Thermogravimetric Analyzer (TGA).

-

Pans: Platinum or ceramic TGA pans.

-

Gas: High-purity nitrogen (or air for oxidative stability studies).

-

Microbalance: For accurate sample weighing.

Step-by-Step Methodology

-

Instrument Preparation:

-

Turn on the TGA instrument and the controlling computer.

-

Ensure the nitrogen gas supply is active with adequate pressure.

-

Perform a baseline (tare) run with an empty sample pan to zero the balance. This is critical for accurate mass measurements.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the polymer sample directly into the tared TGA pan.

-

Record the exact mass. A consistent sample mass across experiments ensures comparability.

-

-

Loading the Sample:

-

Carefully place the sample pan onto the TGA's automatic loading mechanism or manual sample holder.

-

-

Programming the TGA Method:

-

Segment 1 (Equilibration): Heat the sample to 30°C and hold for 5-10 minutes. This ensures the sample starts at a stable, uniform temperature.

-

Segment 2 (Ramp): Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.[8] A controlled heating rate is essential for reproducible results. The atmosphere should be nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.

-

Segment 3 (Isothermal/Cooling): Depending on the goal, an isothermal hold or a controlled cooling segment can be added. For basic stability, ramping to 600°C is sufficient to capture the full degradation profile.

-

-

Data Acquisition and Analysis:

-

Initiate the run. The software will plot mass (%) versus temperature (°C).

-

From the resulting TGA curve, determine:

-

Tonset: The temperature at which significant mass loss begins. This is often calculated using the tangent method at the inflection point of the degradation step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

-

Analyze the first derivative of the TGA curve (DTG curve). The peak of this curve indicates the Tpeak , the temperature at which the rate of mass loss is maximal.

-

Caption: Standard TGA Experimental Workflow.

Conclusion: A Material Defined by Stability

Poly(this compound) exhibits commendable thermal stability, a direct result of its unique molecular architecture. The presence of the long perfluorinated side chain, with its high-energy C-F bonds, significantly elevates the temperature required to initiate degradation of the polymethacrylate backbone. The primary degradation mechanism is depolymerization, which proceeds at temperatures well above the polymer's phase transitions, allowing for a safe and reliable processing window. For researchers and developers, this inherent stability is a cornerstone property, enabling the use of this polymer in applications where thermal resilience, combined with superior surface properties, is paramount. A thorough characterization using the methodologies outlined in this guide is the first and most critical step in harnessing the full potential of this advanced material.

References

-

ResearchGate. (n.d.). Part 3. Copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate and 2,2,2-trifluoroethyl methacrylate with butyl methacrylate | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface | Request PDF. Retrieved from [Link]

-

PLOS One. (n.d.). Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications. Retrieved from [Link]

-

Applied and Environmental Microbiology. (n.d.). Mechanism for degradation of poly(sodium acrylate) by bacterial consortium no. L7-98. Retrieved from [Link]

-

ACS Publications. (2018). Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition | Macromolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of Poly(methyl methacrylate) with a 1.064 μm Nd:YAG Laser in a Buoyant Flow | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Properties of Thermosets from Tung Oil and Furfuryl Methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for Degradation of Poly(Sodium Acrylate) by Bacterial Consortium No. L7-98. Retrieved from [Link]

-

PMC - NIH. (2017). Vapor-phase-synthesized fluoroacrylate polymer thin films: thermal stability and structural properties. Retrieved from [Link]

-

PubMed. (2017). Vapor-phase-synthesized fluoroacrylate polymer thin films: thermal stability and structural properties. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). Tga of film (a) acrylate copolymer; (b) acrylate copolymer modified by fluorine monomer. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrolysis of of poly(methy methacrylate) copolymers | Request PDF. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). The kinetics and mechanisms of the thermal degradation of poly (methyl methacrylate) studied by thermal analysis-Fourier Transform Infrared Spectroscopy | Request PDF. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis, Characterization and Performance Evaluation of Poly Octadecyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Recycling of Poly(Methyl Methacrylate) by Pyrolysis. Potential use of the Liquid Fraction as a Raw Material for the Reproduction of the Polymer | Request PDF. Retrieved from [Link]

-

ACS Publications. (2023). In Situ Polymerization of Fluorinated Polyacrylate Copolymer Solid Electrolytes for High-Voltage Lithium Metal Batteries at Room Temperature | Macromolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves of the latex films with different fluorine contents. Retrieved from [Link]

-

MDPI. (n.d.). New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate–Characterization and Thermal Properties. Retrieved from [Link]

-

University of Seoul. (2017). Pyrolysis kinetic analysis of poly(methyl methacrylate) using evolved gas analysis-mass spectrometry. Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vapor-phase-synthesized fluoroacrylate polymer thin films: thermal stability and structural properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Properties of Thermosets from Tung Oil and Furfuryl Methacrylate | MDPI [mdpi.com]

A Technical Guide to the Refractive Index of Poly(pentafluorodecyl methacrylate) (poly(PFDMA)) Thin Films

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the refractive index of poly(pentafluorodecyl methacrylate) (poly(PFDMA)) thin films. This document is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge, experimental protocols, and critical insights necessary for the successful application of this unique low-refractive-index polymer.

Introduction: The Significance of Low Refractive Index Fluoropolymers

In the realm of advanced optical materials, fluoropolymers stand out for their exceptionally low refractive indices. This property is a direct consequence of the high electronegativity and low polarizability of the fluorine atom. By incorporating fluorine into a polymer structure, it is possible to significantly reduce its refractive index compared to conventional hydrocarbon-based polymers.[1] This characteristic makes fluoropolymers highly desirable for a range of applications, including anti-reflective coatings, optical waveguides, and specialized drug delivery systems where precise control over light interaction is paramount.[2]

Poly(pentafluorodecyl methacrylate) (poly(PFDMA)) is a member of the poly(fluoroalkyl methacrylate) family, which is known for its low surface energy, hydrophobicity, and optical transparency. While specific data for poly(PFDMA) is not as abundant as for more common polymers, its structural similarity to other well-characterized fluorinated poly(meth)acrylates allows for informed predictions of its properties. This guide will synthesize available information and provide detailed methodologies for the characterization of poly(PFDMA) thin films.

Fundamental Principles: Understanding the Refractive Index

The refractive index (n) of a material is a dimensionless number that describes how light propagates through that medium. It is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in the material (v):

n = c / v

For thin films, the refractive index is a critical parameter that governs how light is reflected, transmitted, and absorbed. The incorporation of a long fluorinated side chain in poly(PFDMA) is the key to its low refractive index. The fluorine atoms create a material with low electron density and polarizability, which in turn minimizes the interaction with passing electromagnetic waves, resulting in a lower refractive index.[1]

Synthesis and Preparation of Poly(PFDMA) and its Thin Films

A robust and reproducible experimental workflow is essential for obtaining high-quality poly(PFDMA) thin films with consistent optical properties. This section details the synthesis of the monomer, its polymerization, and the subsequent fabrication of thin films.

Synthesis of Pentafluorodecyl Methacrylate (PFDMA) Monomer

Polymerization of PFDMA

Free-radical polymerization is a common and effective method for polymerizing methacrylate monomers. A typical procedure would involve dissolving the PFDMA monomer in a suitable solvent, adding a free-radical initiator such as azobisisobutyronitrile (AIBN), and heating the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio and the reaction time.

Preparation of Poly(PFDMA) Thin Films by Spin Coating

Spin coating is a widely used technique for producing uniform thin films of polymers.[3] The quality and thickness of the resulting film are dependent on several factors, including the polymer solution concentration, the solvent's volatility, and the spin speed.

Experimental Protocol for Spin Coating Poly(PFDMA) Thin Films:

-

Solution Preparation: Dissolve the synthesized poly(PFDMA) in a suitable low-boiling-point solvent with good solubility for fluoropolymers, such as a fluorinated solvent or a ketone like methyl ethyl ketone (MEK). Prepare a range of concentrations (e.g., 1-5 wt%) to achieve different film thicknesses.

-

Substrate Cleaning: Thoroughly clean the substrates (e.g., silicon wafers or glass slides) to ensure good adhesion and a defect-free film. A typical cleaning procedure involves sonication in a series of solvents such as acetone and isopropyl alcohol, followed by drying with a stream of nitrogen. A final oxygen plasma treatment can be used to remove any residual organic contaminants and enhance surface wettability.

-

Spin Coating:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense a small amount of the poly(PFDMA) solution onto the center of the substrate.

-

Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is primarily determined by the spin speed and the solution viscosity.

-

-

Annealing: After spin coating, bake the films on a hotplate or in a vacuum oven at a temperature above the glass transition temperature (Tg) of the polymer but below its decomposition temperature. This step removes any residual solvent and can improve the film quality by allowing the polymer chains to relax.

Characterization of the Refractive Index of Poly(PFDMA) Thin Films

Spectroscopic ellipsometry is a powerful and non-destructive optical technique for determining the thickness and refractive index of thin films. It measures the change in the polarization state of light upon reflection from a sample surface.

The Principles of Spectroscopic Ellipsometry

Ellipsometry measures two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the complex reflection coefficients for p- and s-polarized light. By fitting a model of the sample (e.g., a single layer on a substrate) to the experimental Ψ and Δ data over a range of wavelengths, the thickness and the refractive index (as a function of wavelength) of the film can be accurately determined.

Expected Refractive Index of Poly(PFDMA)

While direct experimental data for the refractive index of poly(PFDMA) is scarce in the literature, a close structural analog, poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA), has a reported refractive index in the range of 1.36-1.37 at a wavelength of 633 nm.[4] Given the similarity in their chemical structures, it is highly probable that the refractive index of poly(PFDMA) will also fall within this low range. The refractive index of fluorinated polymers is known to decrease with increasing fluorine content.[1]

Table 1: Expected Optical Properties of Poly(PFDMA) Thin Films

| Property | Expected Value | Wavelength (nm) | Reference |

| Refractive Index (n) | 1.36 - 1.37 | 633 | [4] |

Factors Influencing the Refractive Index

Several factors can influence the measured refractive index of a polymer thin film:

-

Wavelength: The refractive index of most materials, including polymers, varies with the wavelength of light, a phenomenon known as dispersion.

-

Film Thickness: For very thin films (typically below 100 nm), the refractive index can sometimes show a dependence on the film thickness.

-

Temperature: The refractive index of polymers generally decreases with increasing temperature.

-